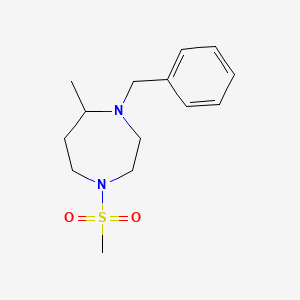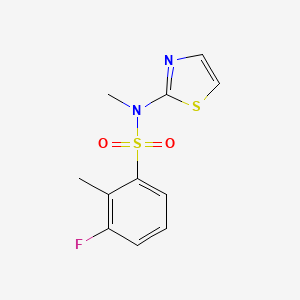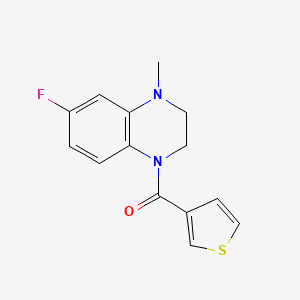![molecular formula C21H23N3O2 B7591296 N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide inhibits GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. GABA is the main inhibitory neurotransmitter in the brain, and its levels are often decreased in neurological and psychiatric disorders. By increasing the levels of GABA, N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide may help restore the balance between excitatory and inhibitory neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has been investigated for its potential use in the treatment of cocaine addiction and alcohol use disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is its selectivity for GABA transaminase, which minimizes off-target effects. Another advantage is its potency, which allows for lower doses to be used. However, one limitation of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide. One direction is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, such as anxiety disorders, epilepsy, and Alzheimer's disease. Another direction is the development of more soluble analogs of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide for improved in vivo administration. Finally, the use of N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide as a tool compound for the study of GABAergic neurotransmission and its role in brain function and behavior is an area of ongoing research.
Métodos De Síntesis
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-cyanobenzyl chloride with 3-phenylmethoxymethylpyrrolidine-1-carboxylic acid in the presence of a base and a coupling agent. The resulting intermediate is then treated with ammonia to obtain N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has also been investigated for its potential use in the treatment of cocaine addiction and alcohol use disorder. In addition, N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-12-10-17-6-8-20(9-7-17)23-21(25)24-13-11-19(14-24)16-26-15-18-4-2-1-3-5-18/h1-9,19H,10-11,13-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSMVWGVBZWVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)






![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)